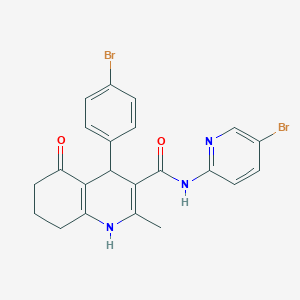
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor binds to the acetyl-lysine recognition pocket of the bromodomain of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to the chromatin, resulting in the downregulation of gene expression.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity towards 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which minimizes off-target effects. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Furthermore, the lack of pharmacokinetic and pharmacodynamic data limits its clinical translation.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient stratification, and the development of combination therapies with other drugs. Additionally, the exploration of its potential applications in other diseases, such as neurodegenerative diseases, is an area of active research.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-bromoaniline with 5-bromo-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with methyl isocyanoacetate and triethylamine to produce the final product, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), a protein that plays a crucial role in the regulation of gene expression. By inhibiting 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can modulate the expression of genes involved in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Produktname |
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C22H19Br2N3O2 |
Molekulargewicht |
517.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Br2N3O2/c1-12-19(22(29)27-18-10-9-15(24)11-25-18)20(13-5-7-14(23)8-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29) |
InChI-Schlüssel |
OQCCAFUIDVCOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)









